![molecular formula C10H14ClN3O3 B1273896 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol CAS No. 282104-85-2](/img/structure/B1273896.png)

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic raw materials to achieve high purity and yields. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved through a four-step process including esterification, nitrification, hydrolysis, and reduction, resulting in a total yield of 66.4% and a high purity of 99.77% as determined by HPLC . This suggests that a similar approach could be taken for the synthesis of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, with appropriate modifications to the starting materials and reaction conditions.

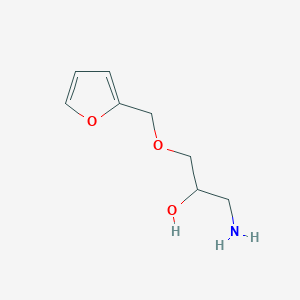

Molecular Structure Analysis

The molecular structure of compounds can be significantly influenced by the presence of functional groups and the overall molecular architecture. For example, the Zn(II) complexes of asymmetric tripodal ligand 2-[bis(2-aminoethyl)amino]ethanol (L) have shown remarkable acidity and reactivity due to the presence of an alcoholic OH group and the coordination to Zn(II) . This indicates that the molecular structure of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, which contains both amino and hydroxyl groups, could also exhibit unique reactivity patterns, potentially influenced by the presence of the nitro and chloro substituents.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can provide insights into the types of reactions that 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol might undergo. For instance, the 2-(pyridin-2-yl)ethyl group has been used as a protecting group for carboxylic acids, which can be selectively removed either chemically under alkaline conditions or thermally . Additionally, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a method for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization . These examples demonstrate the potential for 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol to participate in or be synthesized through similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of different functional groups, such as amino, hydroxyl, nitro, and chloro groups, can influence properties like solubility, acidity, and reactivity. For example, the Zn(II) complex with 2-[bis(2-aminoethyl)amino]ethanol exhibited a very low pKa value, indicating high acidity of the alcoholic OH group when coordinated to Zn(II) . This suggests that the physical and chemical properties of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol would need to be characterized through experimental studies, taking into account the influence of its functional groups and overall molecular structure.

Scientific Research Applications

1. Liquid Crystalline Properties

Poly(2‐anilinoethanol) containing the azobenzene group, synthesized from compounds including a derivative of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, exhibits liquid crystalline properties. This synthesis involved electrical field-induced polymerization, resulting in materials with high electrical conductivity and good liquid crystalline behavior with smectic texture, useful in advanced technology applications (Hosseini & Hoshangi, 2015).

2. Base-Labile Carboxyl Protecting Group

The compound 2-(4-acetyl-2-nitrophenyl)ethyl, related to 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, has been identified as a new base-labile carboxyl protecting group in chemistry. Its synthesis and application in protecting amino acids demonstrate its utility in the synthesis of complex organic compounds (Robles, Pedroso, & Grandas, 1993).

3. Azo Dye Diffusion in Liquid Crystals

The diffusion anisotropy of C.I. Disperse Red 1, a derivative of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol, in a nematic liquid crystal mixture was studied to understand its behavior under photoexcitation. This research contributes to the understanding of the mechanisms of grating formation and relaxation in liquid crystals (Sabet & Khoshsima, 2010).

4. Synthesis of Conducting Liquid Crystalline Polymer

A novel conducting liquid crystalline polymer based on poly(2-ethanol aniline) was prepared using a derivative of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol. This polymer demonstrated notable electrical conductivity, showcasing its potential for use in electronic applications (Hosseini, Sarrafi, & Hosseini, 2013).

5. Optical Power Limiting Applications

Novel optical power limiters synthesized using a derivative of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol were studied for their nonlinear absorption properties. These thin films in a poly(methyl methacrylate) matrix showed potential for active and passive optical power limiting applications (Rajashekar et al., 2013).

Safety And Hazards

properties

IUPAC Name |

2-[2-(4-chloro-2-nitroanilino)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O3/c11-8-1-2-9(10(7-8)14(16)17)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNARJRYRLCABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202756 | |

| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol | |

CAS RN |

282104-85-2 | |

| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-(4-CHLORO-2-NITROANILINO)ETHYL)AMINO)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)